(5E)-5-({4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-({4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound. It belongs to the class of thiazolidinones, which are known for their diverse biological activities. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in the synthesis include chlorophenyl derivatives, methoxyphenyl compounds, and thiazolidinone precursors. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanylidene to sulfoxide or sulfone.
Reduction: Reduction of the methoxy group to a hydroxyl group.
Substitution: Halogenation or alkylation of the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific transformation. For example, oxidation may yield sulfoxide or sulfone derivatives, while substitution reactions can introduce new functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-({4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding thiazolidinone chemistry and developing new synthetic methodologies.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its potential as a lead compound for drug development and therapeutic applications.
Medicine
In medicine, this compound is explored for its pharmacological effects. Studies focus on its mechanism of action, efficacy, and safety in treating various diseases.
Industry
Industrially, this compound may be used in the development of new materials, agrochemicals, and pharmaceuticals. Its diverse reactivity makes it a valuable intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (5E)-5-({4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one involves interaction with specific molecular targets. These targets may include enzymes, receptors, and signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinones with varying substituents on the phenyl rings and thiazolidinone core. Examples include:
- 5-(4-Methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- 5-(4-Chlorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
(5E)-5-({4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C24H24ClNO3S2 |
---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
(5E)-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H24ClNO3S2/c1-28-21-13-16(11-12-20(21)29-15-17-7-5-6-10-19(17)25)14-22-23(27)26(24(30)31-22)18-8-3-2-4-9-18/h5-7,10-14,18H,2-4,8-9,15H2,1H3/b22-14+ |
InChI Key |
BMWJWCAGBYWHAU-HYARGMPZSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3CCCCC3)OCC4=CC=CC=C4Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3CCCCC3)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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